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Compound of Interest

Compound Name: Methyl 2-vinylnicotinate

Cat. No.: B173319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the synthesis of Methyl 2-vinylnicotinate, a

valuable intermediate in the development of novel pharmaceuticals. The synthesis is a two-step

process commencing with the formation of Methyl 2-chloronicotinate from 2-chloronicotinic

acid, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with potassium

vinyltrifluoroborate. This protocol offers a practical and efficient methodology for laboratory-

scale preparation.

Introduction
Methyl 2-vinylnicotinate is a key building block in medicinal chemistry due to its bifunctional

nature, incorporating both a vinyl group and a methyl ester on a pyridine scaffold. This

arrangement of functional groups allows for diverse chemical modifications, making it an

attractive starting material for the synthesis of a wide range of biologically active compounds.

The protocol detailed herein describes a reliable two-step synthesis suitable for producing high-

purity Methyl 2-vinylnicotinate.

Reaction Scheme
Step 1: Synthesis of Methyl 2-chloronicotinate
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Step 2: Suzuki-Miyaura Cross-Coupling

Experimental Protocols
Materials and Methods
Reagents and Solvents:

2-Chloronicotinic acid (≥98%)

Oxalyl chloride (≥98%)

Dichloromethane (DCM), anhydrous (≥99.8%)

N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)

Methanol, anhydrous (≥99.8%)

Triethylamine (≥99.5%)

Potassium vinyltrifluoroborate (≥97%)

Palladium(II) acetate (Pd(OAc)2) (≥98%)

Triphenylphosphine (PPh3) (≥99%)

Cesium carbonate (Cs2CO3) (≥99%)

Toluene, anhydrous (≥99.8%)

Ethyl acetate (EtOAc), HPLC grade

Hexane, HPLC grade

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na2SO4)
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Silica gel for column chromatography (230-400 mesh)

Equipment:

Round-bottom flasks

Magnetic stirrer with heating mantle

Reflux condenser

Ice bath

Separatory funnel

Rotary evaporator

Flash column chromatography system

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Nuclear Magnetic Resonance (NMR) spectrometer

Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Part 1: Synthesis of Methyl 2-chloronicotinate
Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), add 2-chloronicotinic acid (15.0 g, 95.2 mmol) and anhydrous

dichloromethane (150 mL).

Acid Chloride Formation: Slowly add oxalyl chloride (8.37 mL, 94.5 mmol) dropwise to the

stirred suspension at room temperature.[1] Following the addition, add a catalytic amount of

anhydrous N,N-dimethylformamide (2-3 drops).

Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. The reaction

progress can be monitored by the cessation of gas evolution and the formation of a clear

solution.
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Esterification: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a

solution of anhydrous methanol (37 mL, 914 mmol) and triethylamine (40.1 mL, 286 mmol) in

anhydrous dichloromethane (50 mL) and add it dropwise to the reaction mixture.

Work-up: After stirring for 30 minutes at 0 °C, remove the ice bath and allow the reaction to

warm to room temperature. Concentrate the mixture under reduced pressure using a rotary

evaporator.[1]

Extraction: To the residue, add a saturated aqueous solution of sodium bicarbonate until the

pH is neutral. Extract the aqueous phase with diethyl ether (3 x 100 mL). Combine the

organic layers, wash with water (1 x 100 mL) and then with brine (1 x 100 mL).

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the crude product by flash column

chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 1:9 to 1:4) to

yield Methyl 2-chloronicotinate as a pale yellow liquid.[1]

Part 2: Synthesis of Methyl 2-vinylnicotinate via Suzuki-
Miyaura Coupling

Reaction Setup: To a dry 250 mL round-bottom flask, add Methyl 2-chloronicotinate (10.0 g,

58.3 mmol), potassium vinyltrifluoroborate (9.3 g, 69.9 mmol), palladium(II) acetate (0.26 g,

1.17 mmol, 2 mol%), and triphenylphosphine (0.61 g, 2.33 mmol, 4 mol%).

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (nitrogen or

argon). Add anhydrous toluene (100 mL) and a 2M aqueous solution of cesium carbonate

(58.3 mL, 116.6 mmol).

Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours.

Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting

material is consumed.

Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate (100

mL). Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by flash column chromatography on silica

gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20%) to afford Methyl 2-
vinylnicotinate.

Data Presentation
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chloronic
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C₇H₆ClN

O₂
171.58

15.0

(from

acid)

95.2 13.9 85 ≥98 (GC)

Methyl 2-

vinylnicot

inate

C₉H₉NO₂ 163.17 10.0 58.3 7.5 79
>99

(NMR)

Mandatory Visualization
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Caption: Workflow for the two-step synthesis of Methyl 2-vinylnicotinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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